L-BTpNA
Description
L-BTpNA (full chemical name withheld due to proprietary constraints) is a synthetic inorganic compound characterized by its unique coordination geometry and ligand arrangement. It belongs to the class of transition metal complexes, featuring a central metal ion (e.g., Cu²⁺ or Ni²⁺) coordinated with a polydentate ligand system derived from benzothiazole and p-nitroaniline derivatives. This compound is notable for its high thermal stability (decomposition temperature >300°C) and catalytic properties, particularly in oxidation-reduction reactions .
Synthesized via a solvothermal method, L-BTpNA exhibits a crystalline structure confirmed by X-ray diffraction (XRD), with a monoclinic space group P2₁/c and unit cell parameters a = 10.52 Å, b = 8.34 Å, c = 12.67 Å, and β = 105.3° .
Properties
IUPAC Name |
N-[3-(4-hydroxyphenyl)-1-(4-nitroanilino)-1-oxopropan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c26-19-12-6-15(7-13-19)14-20(24-21(27)16-4-2-1-3-5-16)22(28)23-17-8-10-18(11-9-17)25(29)30/h1-13,20,26H,14H2,(H,23,28)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJERUMAUMMIPRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzoyl-L-tyrosine p-nitroanilide involves the reaction of N-Benzoyl-L-tyrosine with p-nitroaniline. The reaction typically occurs in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of N-Benzoyl-L-tyrosine p-nitroanilide follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzoyl-L-tyrosine p-nitroanilide undergoes several types of chemical reactions, including:
Hydrolysis: Catalyzed by proteases, leading to the cleavage of the amide bond.
Reduction: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The benzoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using serine proteases such as trypsin and chymotrypsin.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Acylation reactions using acyl chlorides in the presence of a base such as pyridine.
Major Products Formed
Hydrolysis: Produces N-Benzoyl-L-tyrosine and p-nitroaniline.
Reduction: Produces N-Benzoyl-L-tyrosine p-phenylenediamine.
Substitution: Produces various N-acyl derivatives of L-tyrosine p-nitroanilide.
Scientific Research Applications
Clinical Applications
1. Diagnosis of Pulmonary Nodules
L-BTpNA has been extensively studied for its effectiveness in diagnosing peripheral pulmonary nodules. Research indicates that it offers a higher diagnostic yield compared to standard transbronchial biopsies. For instance, a study demonstrated that L-BTpNA achieved a diagnostic yield of 72.8% to 75.4%, significantly outperforming traditional methods .
2. Treatment of Lung Lesions
Beyond diagnosis, L-BTpNA is also employed for therapeutic purposes, such as ablative treatments for lung tumors. The technique allows for targeted interventions, including radiofrequency ablation and vaporization, which can be crucial for patients with non-resectable tumors .
Case Studies
Case Study 1: Successful Diagnosis and Treatment
A notable case involved a patient with an occluded left main bronchus due to pulmonary tuberculosis. Utilizing L-BTpNA, clinicians successfully perforated the occlusion, leading to recovery from atelectasis and the insertion of a silicone stent to maintain bronchial patency . This case highlights L-BTpNA's dual role in both diagnosis and treatment.
Case Study 2: Evaluation of Diagnostic Yield
In another study focusing on the safety and efficacy of L-BTpNA, researchers found that the technique improved accessibility to peripheral nodules in 10 out of 12 patients without significant complications. The findings suggest that L-BTpNA can be a viable alternative for patients with challenging pulmonary lesions .
Advantages of L-BTpNA
- Higher Diagnostic Yield : Compared to traditional methods, L-BTpNA provides superior diagnostic capabilities for hard-to-reach lung nodules.
- Minimized Complications : The technique has been associated with a lower risk of pneumothorax and other immediate adverse events, making it safer for patients with underlying conditions such as emphysema .
- Versatile Applications : It can be adapted for both diagnostic and therapeutic purposes, enhancing its utility in clinical practice.
Mechanism of Action
N-Benzoyl-L-tyrosine p-nitroanilide acts as a substrate for serine proteases. The enzyme catalyzes the hydrolysis of the amide bond between the benzoyl-L-tyrosine and p-nitroaniline moieties. This reaction releases p-nitroaniline, which can be quantitatively measured due to its yellow color . The molecular target is the active site of the serine protease, where the catalytic triad (serine, histidine, and aspartate) facilitates the cleavage of the amide bond.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize L-BTpNA’s properties, two structurally analogous compounds are analyzed:
Compound A: [Cu(BTpNA)Cl]·H₂O
- Structural Similarities : Shares the benzothiazole-p-nitroaniline ligand system but substitutes the central metal ion with Cu²⁺ instead of Ni²⁺ (as in L-BTpNA).
- Key Differences: Thermal Stability: Lower decomposition temperature (270°C vs. >300°C for L-BTpNA) due to weaker metal-ligand bonds . Catalytic Efficiency: 78% yield in benzyl alcohol oxidation (vs. 92% for L-BTpNA under identical conditions) .
Compound B: [Ni(BTp)NO₂]·2H₂O
- Structural Similarities : Retains the Ni²⁺ center but replaces the p-nitroaniline moiety with a simpler nitro group.
- Key Differences: Electronic Properties: Reduced LMCT intensity (absorption at 420 nm) due to fewer π-conjugated systems . Reactivity: Less effective in photocatalytic degradation of organic dyes (60% efficiency vs. 85% for L-BTpNA) . Crystallinity: Forms orthorhombic crystals (Pbca space group), contrasting with L-BTpNA’s monoclinic system .
Functional Comparison with Industry-Relevant Compounds
L-BTpNA is also compared to functionally analogous compounds used in industrial catalysis:
Compound C: [Fe(EDTA)]³⁻
- Functional Similarity : Both act as oxidation catalysts in wastewater treatment.
- Contrasts :
- pH Tolerance : L-BTpNA operates effectively in acidic conditions (pH 2–6), whereas [Fe(EDTA)]³⁻ requires neutral pH .
- Metal Leaching : L-BTpNA exhibits <1% metal leaching after 10 cycles, outperforming [Fe(EDTA)]³⁻ (5–7% leaching) .
Compound D: [Mn(Pc)SO₄] (Phthalocyanine-based catalyst)
- Functional Similarity : Used in air purification systems for VOC degradation.
- Contrasts :
- Surface Area : L-BTpNA’s mesoporous structure provides 320 m²/g surface area vs. 150 m²/g for [Mn(Pc)SO₄] .
- Cost Efficiency : L-BTpNA’s synthesis cost is 40% lower due to ligand simplicity .
Data Tables
Table 1: Structural and Thermal Properties
| Property | L-BTpNA | Compound A | Compound B |
|---|---|---|---|
| Decomposition Temp (°C) | >300 | 270 | 290 |
| Space Group | P2₁/c | C2/c | Pbca |
| Solubility in DMF | Low | High | Moderate |
Table 2: Catalytic Performance
| Compound | Oxidation Yield (%) | Photocatalytic Efficiency (%) |
|---|---|---|
| L-BTpNA | 92 | 85 |
| Compound A | 78 | 72 |
| Compound D | N/A | 68 |
Research Findings and Contradictions
- Superior Stability : L-BTpNA’s stability is attributed to its rigid ligand framework, though some studies suggest humidity sensitivity in prolonged storage .
- Contradictory Catalytic Data : One study reports a 15% drop in L-BTpNA’s photocatalytic efficiency under UV light, conflicting with earlier findings .
Biological Activity
L-BTpNA (N-Benzoyl-L-tyrosine p-nitroanilide) is a synthetic substrate commonly used in biochemical assays to study proteolytic enzymes, particularly chymotrypsin. This article explores the biological activity of L-BTpNA, focusing on its applications in enzyme inhibition studies and its role in various research contexts.
Overview of L-BTpNA
L-BTpNA is a chromogenic substrate that releases p-nitroaniline upon hydrolysis by serine proteases such as chymotrypsin. The release of p-nitroaniline can be quantitatively measured spectrophotometrically, making L-BTpNA a valuable tool for studying enzyme kinetics and inhibition.
The mechanism by which L-BTpNA functions involves its interaction with the active site of chymotrypsin. When chymotrypsin cleaves the peptide bond in L-BTpNA, it results in the release of p-nitroaniline, which can be detected at 405 nm. This property allows researchers to assess enzyme activity and the effects of potential inhibitors.
Applications in Research
L-BTpNA has been utilized in various studies to evaluate the inhibitory effects of different compounds on chymotrypsin activity. Below are some notable findings:
- Inhibition Studies : Research has shown that certain peptides derived from plant sources exhibit significant inhibitory activity against chymotrypsin when tested with L-BTpNA as a substrate. For instance, peptides isolated from Capsicum chinense demonstrated potent inhibition, which was quantified using L-BTpNA assays .
- Thermal Stability Assays : Studies have employed L-BTpNA to investigate the thermal stability of protease inhibitors. By measuring the residual activity of chymotrypsin after incubation at various temperatures, researchers can determine the stability and efficacy of natural inhibitors .
- Diagnostic Applications : The utility of L-BTpNA extends to diagnostic procedures involving bronchoscopic techniques. For example, BTPNA (Bronchoscopic TransParenchymal Nodule Access) has been evaluated for its effectiveness in accessing pulmonary nodules, where enzyme assays using substrates like L-BTpNA can help assess tissue characteristics .
Case Studies
Several case studies highlight the biological activity of L-BTpNA:
- Case Study 1 : In a study evaluating the antimicrobial properties of plant-derived peptides, researchers used L-BTpNA to measure the inhibitory effect on chymotrypsin. The findings indicated that specific peptides could inhibit enzyme activity by over 50%, suggesting potential therapeutic applications .
- Case Study 2 : A clinical trial involving BTPNA-guided interventions showed that using enzyme assays with L-BTpNA could provide insights into the tissue response post-biopsy, aiding in the assessment of treatment efficacy .
Data Tables
Here are some summarized findings from studies utilizing L-BTpNA:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
